
(3R,6S,7R,7AS)-ethyl 6,7-dihydroxyhexahydro-1H-pyrrolizine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,6S,7R,7AS)-ethyl 6,7-dihydroxyhexahydro-1H-pyrrolizine-3-carboxylate is a chemical compound with the molecular formula C10H17NO4 This compound is known for its unique structure, which includes a pyrrolizine ring system with hydroxyl groups at positions 6 and 7, and an ethyl ester at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S,7R,7AS)-ethyl 6,7-dihydroxyhexahydro-1H-pyrrolizine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and an appropriate amine.
Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolizine ring system. This is usually achieved through a condensation reaction under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at position 3 with ethanol, using a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
(3R,6S,7R,7AS)-ethyl 6,7-dihydroxyhexahydro-1H-pyrrolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl or aryl halides, amines, thiols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
(3R,6S,7R,7AS)-ethyl 6,7-dihydroxyhexahydro-1H-pyrrolizine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-cancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3R,6S,7R,7AS)-ethyl 6,7-dihydroxyhexahydro-1H-pyrrolizine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact pathways depend on the specific biological context and the target cells or tissues.
類似化合物との比較
Similar Compounds
(3R,6S,7R,7AS)-ethyl 6,7-dihydroxyhexahydro-1H-pyrrolizine-3-carboxylate: shares structural similarities with other pyrrolizine derivatives, such as:
Uniqueness
- The presence of hydroxyl groups at positions 6 and 7 and the ethyl ester at position 3 confer unique chemical and biological properties to this compound. These features may enhance its solubility, reactivity, and potential biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
ethyl (3R,6S,7R,8S)-6,7-dihydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-3-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-2-15-10(14)7-4-3-6-9(13)8(12)5-11(6)7/h6-9,12-13H,2-5H2,1H3/t6-,7+,8-,9+/m0/s1 |
InChIキー |
ZYQOYCQAFMLXBJ-UYXSQOIJSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CC[C@@H]2N1C[C@@H]([C@@H]2O)O |
正規SMILES |
CCOC(=O)C1CCC2N1CC(C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


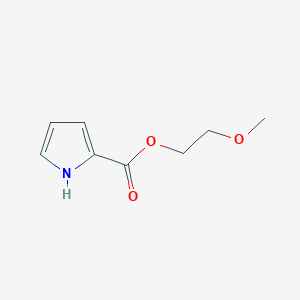
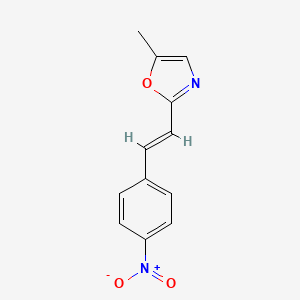
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
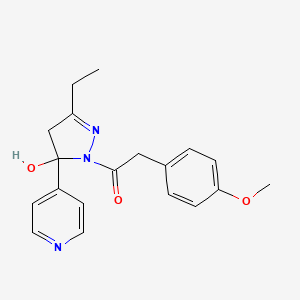


![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
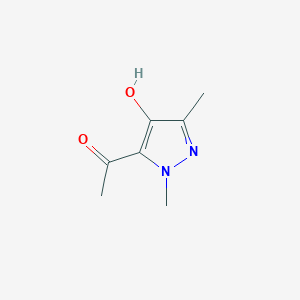
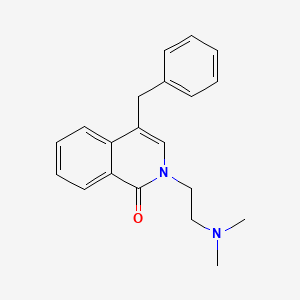
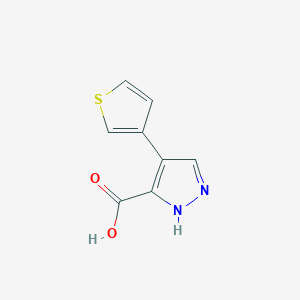


![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)
